N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,2,4-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-9-15(25-11(3)17-9)16(24)21(4)12-7-22(8-12)14-6-5-13-19-18-10(2)23(13)20-14/h5-6,12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTULEIMIXIZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including a thiazole ring and a triazole moiety. The molecular formula is , indicating the presence of nitrogen and sulfur which are often associated with biological activity.
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in signaling pathways that regulate cell proliferation and survival. For instance, small molecule kinase inhibitors often target ATP-binding sites in kinases .
- Antioxidant Activity : Compounds containing thiazole and triazole rings have demonstrated antioxidant properties in various assays, contributing to their potential therapeutic effects against oxidative stress-related diseases .
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds related to this compound. For example:
- Cell Line Studies : In vitro studies have shown that similar thiazole derivatives exhibit cytotoxicity against various cancer cell lines. One study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related compound .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound A | HCT-116 | 6.2 |
| Related Compound B | T47D (Breast) | 27.3 |
| Related Compound C | T47D (Breast) | 43.4 |
Anti-Diabetic Effects
Another area of interest is the compound's potential role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes:
- In Vivo Studies : In animal models, related compounds have shown significant reductions in glucose levels post-glucose load while increasing insulin secretion .
Case Study 1: DPP-IV Inhibition
In a preclinical study involving Zucker fa/fa rats treated with a DPP-IV inhibitor analogous to our compound:
- Findings : The treatment resulted in improved glucose tolerance and increased levels of active glucagon-like peptide-1 (GLP-1), indicating enhanced insulin secretion without inducing hypoglycemia .
Case Study 2: Anticancer Efficacy
A study investigating the anticancer effects of thiazole derivatives revealed:
Scientific Research Applications
Medicinal Chemistry
N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal activities. The thiazole and triazole moieties are often linked to enhanced antimicrobial properties due to their ability to interfere with microbial metabolism or cell wall synthesis .
- Cholinesterase Inhibition : The compound may also possess inhibitory effects on cholinesterase enzymes. Similar compounds have demonstrated selective inhibition against butyrylcholinesterase, which is critical for the treatment of neurodegenerative diseases like Alzheimer's .
Research indicates that derivatives of this compound can be synthesized and tested for various biological activities:
- In vitro Studies : Compounds related to this compound have been screened against a variety of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. Results often show moderate to high efficacy depending on the specific structural modifications made to the parent compound .
Potential for Drug Development
The unique structural features of this compound make it a candidate for further drug development:
- Lead Compound for Synthesis : Due to its promising biological activities, this compound can serve as a lead structure for the development of new therapeutic agents targeting infectious diseases or neurodegenerative conditions.
Case Study 1: Antibacterial Activity
A study focusing on the antibacterial properties of thiazole derivatives found that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Cholinesterase Inhibition
Another investigation highlighted the cholinesterase inhibitory activity of related compounds. The study reported IC50 values indicative of strong selectivity towards butyrylcholinesterase compared to acetylcholinesterase. This suggests potential applications in treating cognitive disorders where cholinergic dysfunction is a hallmark.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions to assemble the triazolo-pyridazine, azetidine, and thiazole moieties. Key steps include:
- Heterocyclic ring formation : Cyclization reactions under controlled pH and temperature to construct the triazolo-pyridazine core .
- Azetidine coupling : Amide bond formation between the azetidine intermediate and thiazole-carboxamide using coupling agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization to isolate intermediates, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct peaks for the triazolo-pyridazine (δ 8.5–9.0 ppm) and thiazole (δ 7.2–7.8 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- IR spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) .
Q. How do structural features influence stability under laboratory conditions?
- Heterocyclic rigidity : The triazolo-pyridazine and thiazole rings enhance thermal stability, allowing storage at 4°C for months without degradation .
- Azetidine flexibility : The azetidine ring’s strain may require inert atmospheres (N₂/Ar) during reactions to prevent oxidation .
- Amide bonds : Susceptible to hydrolysis under acidic/basic conditions; stability assays (e.g., pH 3–9 buffers, 37°C) are recommended .
Advanced Research Questions
Q. How should interaction studies with biological targets be designed?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyridazine derivatives inhibit tyrosine kinases) .
- Assay conditions : Use surface plasmon resonance (SPR) or fluorescence polarization for binding affinity (Kd) measurements. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Data validation : Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) or cellular assays (e.g., luciferase reporter systems) .
Q. What strategies optimize reaction yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require low temperatures (<0°C) to suppress side reactions .
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps; monitor progress via TLC or HPLC .
- Side-product analysis : Use GC-MS or LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How can contradictions in biological activity data between studies be resolved?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Replicate under identical conditions .
- Compound purity : Verify via HPLC (>95% purity) and quantify residual solvents (e.g., DMSO) that may affect results .
- Meta-analysis : Compare with structurally similar compounds (e.g., triazolo-pyridazines with varying substituents) to identify structure-activity relationships (SAR) .
Q. What comparative structural analyses differentiate this compound from analogs?
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess binding site specificity .
- Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomes, predicting pharmacokinetic behavior .
Q. How do heterocyclic components influence biological activity?
- Triazolo-pyridazine : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Thiazole : Sulfur atom participates in hydrogen bonding and improves membrane permeability .
- Azetidine : Restricts conformational flexibility, increasing target selectivity .
Q. Can predictive modeling guide the design of derivatives with improved efficacy?
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce CYP450 inhibition .
- Synthetic feasibility : SPORES algorithm prioritizes derivatives with commercially available precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
